molecular formula C8H3BF9K B067936 Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate CAS No. 166328-09-2

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

Cat. No. B067936
M. Wt: 320.01 g/mol
InChI Key: WCHMTVMZBOZGCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate involves several methods. One such method involves the use of 3,5-bis(trifluoromethyl)pyrazole for the high-yield synthesis of related tris(pyrazolyl)borates and their potassium salts, starting from sodium borohydride (NaBH4) and potassium borohydride (KBH4) (Renn et al., 1995). Another method describes the synthesis of a novel fluorinated aromatic diamine monomer, leading to the creation of new fluorine-containing polyimides (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds shows interesting characteristics. For instance, the X-ray crystal structure of a thallium derivative of a similar compound demonstrated a pyramidal geometry (Renn et al., 1995). The structure of tris[3,5-bis(trifluoromethyl)phenyl]arsine oxide reveals disorder in the fluorine atoms of the trifluoromethyl groups at room temperature, suggesting rotational motion (Dietzel & Jansen, 2004).

Chemical Reactions and Properties

Chemical reactions involving Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate or similar compounds include hydrogenation processes that provide either the (Z)- or (E)-isomer of the vinylborate (Ramachandran & Mitsuhashi, 2015). An improved synthesis of potassium (trifluoromethyl)trifluoroborate has been developed, which is scalable and provides a viable procedure for the synthesis of this reagent (Molander & Hoag, 2003).

Physical Properties Analysis

The physical properties of compounds related to Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate are notable. For instance, the glass transition temperatures and thermal stability of fluorinated polyimides derived from similar compounds were found to be significant (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds are also of interest. For example, Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate was found to be highly lipophilic, durable against acid and oxidants, and useful for solvent-extraction of cations (Nishida et al., 1984).

Scientific Research Applications

  • Synthesis of Hydrotris and Bis(pyrazolyl)borates : Renn et al. (1995) described the high-yield syntheses of sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates. The study also reported on the X-ray crystal structure of the thallium derivative (Renn et al., 1995).

  • Preparation of Trifluoromethyl Amino Trifluoroborate : Pawelke (1988) prepared Potassium-bis(trifluoromethyl)amino trifluoroborate from perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile, demonstrating its potential in synthetic chemistry (Pawelke, 1988).

  • Poly[diaqua[3,5-bis(trifluoromethyl)pyrazolido]potassium] : Phan et al. (2010) synthesized a compound where water molecules and 3,5-bis(trifluoromethyl)pyrazolide anions act as bridges between potassium cations, indicating applications in coordination chemistry (Phan et al., 2010).

  • Catalytic Applications : Yin et al. (2017) explored the use of tris[3,5-bis(trifluoromethyl)phenyl]borane as a catalyst for metal-free hydroboration of imines, demonstrating its utility in organic synthesis (Yin et al., 2017).

  • Copper and Zinc Complexes : Dias and Gorden (1996) synthesized and characterized copper(II) and zinc(II) complexes of a highly fluorinated bis(pyrazolyl)borate ligand, providing insights into inorganic and coordination chemistry (Dias & Gorden, 1996).

  • Julia-Kocienski Protocol : Alonso et al. (2008) utilized α-Fluoroacetates and Weinreb amide in the Julia–Kocienski protocol for synthesizing α-fluoro-α,β-unsaturated esters and Weinreb amides, indicating applications in stereoselective synthesis (Alonso et al., 2008).

  • Trifluoromethylation of Aryl Iodides : Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source for CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions, highlighting its potential in organic synthesis (Knauber et al., 2011).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHMTVMZBOZGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BF9K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635435
Record name Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

CAS RN

166328-09-2
Record name Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166328-09-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DK Bwambok, B El-Zahab, SK Challa, M Li… - Acs Nano, 2009 - ACS Publications
Herein, we report on near-infrared (NIR) fluorescent nanoparticles generated from an emergent class of materials we refer to as a Group of Uniform Materials Based on Organic Salts (…
Number of citations: 103 pubs.acs.org
JL Yates, BL Thompson, EP Korchemniy… - …, 2022 - ACS Publications
This contribution describes the one-pot conversion of potassium organotrifluoroborates (KRBF 3 s) to their respective metal monoorganoborohydrides (MRBH 3 s), followed by in situ …
Number of citations: 2 pubs.acs.org
O Sadek - 2018 - theses.hal.science
The BF bond has an expansive and rich history in chemical transformations and the versatility of the BF bond has also shown immense utility in fields as far reaching as Positron …
Number of citations: 9 theses.hal.science
B El-Zahab, GA Baker, I Warner - academia.edu
Herein, we report on near infrared (NIR) fluorescent nanoparticles generated from an emergent class of materials we refer to as a Group of Uniform Materials Based on Organic Salts (…
Number of citations: 2 www.academia.edu
RA Oliveira, RO Silva, GA Molander… - Magnetic Resonance …, 2009 - Wiley Online Library
Complete 1 H, 13 C, 19 F and 11 B NMR spectral data for 28 potassium organotrifluoroborates are described. The resonance for the carbon bearing the boron atom is described for …
S Das, D Bwambok, B El-Zahab, J Monk, SL De Rooy… - Langmuir, 2010 - ACS Publications
Template-free controlled aggregation and spectral properties in fluorescent organic nanoparticles (FONs) is highly desirable for various applications. Herein, we report a nontemplated …
Number of citations: 85 pubs.acs.org
AJJ Lennox, AJJ Lennox - Organotrifluoroborate Preparation, Coupling …, 2013 - Springer
All the experimental procedures, kinetic, computational and characterisation data are presented in this chapter for each of the studies outlined. The headings and subheadings used …
Number of citations: 0 link.springer.com

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